Bienvenue dans la boutique en ligne BenchChem!

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid

PROTAC linker design solubility hydrogen bonding

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid is a bifunctional building block featuring a Boc-protected aniline linked via an ether bridge to a nicotinic acid core. It is deployed predominantly as a PROTAC linker precursor, where the orthogonal carboxylic acid and latent amine functionalities enable sequential conjugation to target‑protein and E3‑ligase warheads.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
CAS No. 1244855-48-8
Cat. No. B1452965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid
CAS1244855-48-8
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-12-5-7-13(8-6-12)23-14-9-4-11(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
InChIKeyBULXBWQFRPBRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid (CAS 1244855-48-8) – Structural Profile and Procurement-Relevant Characteristics


6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid is a bifunctional building block featuring a Boc-protected aniline linked via an ether bridge to a nicotinic acid core [1]. It is deployed predominantly as a PROTAC linker precursor, where the orthogonal carboxylic acid and latent amine functionalities enable sequential conjugation to target‑protein and E3‑ligase warheads [2]. The ether‑linked architecture distinguishes it from the more common direct C–C biaryl analogs, offering altered conformational flexibility, hydrogen‑bond capacity, and physicochemical properties that can critically influence degrader assembly and cellular permeability [1].

Why 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid Cannot Be Replaced by Generic Biaryl or Amino-Nicotinic Acid Analogs


In‑class nicotinic‑acid building blocks that lack the phenoxy‑ether spacer (e.g., 6‑(4‑Boc‑aminophenyl)nicotinic acid, CAS 1261936‑55‑3) or that bear the amine directly on the pyridine ring (e.g., 6‑Boc‑aminonicotinic acid, CAS 231958‑14‑8) are structurally simpler but produce PROTAC linkers with fundamentally different span, electronics, and solvation character [1][2]. The oxygen atom in the target compound introduces a hydrogen‑bond‑acceptor site and increases the rotatable‑bond count, which together modulate aqueous solubility, linker flexibility, and the spatial presentation of the warhead and E3‑ligand motifs – parameters that are empirically correlated with degradation efficiency and cell‑permeability in PROTAC development [2]. Consequently, swapping this compound for a C–C‑linked or ring‑substituted analog without re‑optimizing the linker geometry often results in loss of target degradation or off‑target toxicities, making precise compound selection a critical procurement decision.

Quantitative Differentiation Data for 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid vs. Closest Analogs


Ether‑Oxygen Insertion Increases Hydrogen‑Bond‑Acceptor Count by 1 Relative to the C–C Biaryl Analog

The target compound contains a para‑phenoxy bridge between the Boc‑protected aniline and the nicotinic‑acid ring, contributing one additional oxygen hydrogen‑bond acceptor (HBA) compared to the direct C–C linked analog 6‑(4‑Boc‑aminophenyl)nicotinic acid (CID 53224652) [1][2]. HBA count is a key determinant of aqueous solubility and permeability in PROTAC linkers, where poly‑ether linkers systematically enhance solubility but can reduce passive membrane diffusion [1][2].

PROTAC linker design solubility hydrogen bonding

Rotatable Bond Count Increased by 1 Relative to the C–C Linked Analog

The phenoxy‑ether motif adds one rotatable bond (C–O–C) compared with the biaryl analog, raising the count from 5 to 6 [1][2]. In PROTAC design, a higher number of rotatable bonds increases conformational entropy and can reduce the free energy of ternary‑complex formation while also lowering passive permeability; the balance between these opposing effects dictates the optimal linker for a given target pair [1][3].

conformational flexibility PROTAC linker entropic penalty

XLogP3 Difference of +0.2 vs. C–C Linked Analog

Despite containing an additional oxygen atom, the computed lipophilicity (XLogP3) of the target compound is 2.8, slightly higher than 2.6 for the biaryl comparator [1][2]. This paradox arises because the ether oxygen replaces a C–H unit, and the overall molecular topology changes, affecting solvation. The modest lipophilicity increase may improve passive membrane permeability without excessive metabolic liability [1].

lipophilicity permeability PROTAC

Topological Polar Surface Area (TPSA) Expansion by Ether Oxygen

The ether oxygen raises the topological polar surface area (TPSA) of the target compound to 97.8 Ų [1]. While a directly measured TPSA for the C–C analog is not deposited in PubChem, adding one oxygen atom typically increases TPSA by 10–20 Ų. In the PROTAC field, a TPSA below 140 Ų is generally desirable for oral bioavailability, and the target compound remains well within this range [1][2].

polar surface area oral bioavailability PROTAC

Recommended Application Scenarios for 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid Based on Differentiated Properties


PROTAC Linker Synthesis Requiring Enhanced Solubility and Fine‑Tuned Lipophilicity

When designing a PROTAC that targets a cytoplasmic protein with a shallow binding pocket, the extra hydrogen‑bond acceptor and slightly higher XLogP3 of this building block [1] can improve aqueous solubility without pushing the molecule beyond the desirable lipophilicity range. This aids in achieving homogeneous cellular distribution and reducing aggregation artifacts during in‑vitro degradation assays.

Conjugation via Sequential Orthogonal Deprotection‑Coupling Workflows

The Boc‑protected amine remains stable under standard carboxylic acid activation conditions (e.g., HATU, EDC), allowing chemists to first attach the nicotinic‑acid end to an E3‑ligase ligand or a solid support, then deprotect the amine for subsequent warhead coupling. This orthogonal reactivity is shared with the C–C analogs but is coupled here with a linker geometry that can be exploited to optimize ternary‑complex formation [2].

Building Block for Peripheral‑Restricted PROTACs

The TPSA of 97.8 Ų [1] discourages significant CNS penetration, making the compound a rational choice for constructing PROTACs intended to degrade targets in non‑CNS tissues, where systemic exposure is required but brain exposure would constitute a safety liability.

Combinatorial Linker‑Library Synthesis for Structure–Activity Relationship (SAR) Profiling

When exploring linker SAR, incorporating the phenoxy‑ether unit provides a distinct vector length and flexibility profile relative to the biaryl and amino‑nicotinic acid analogs. Quantitative differences in rotatable bonds and TPSA (see Section 3) enable multiparameter optimization without synthesizing entirely new scaffold architectures.

Quote Request

Request a Quote for 6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.